molecular formula C24H25ClN2O5 B11494105 methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11494105
M. Wt: 456.9 g/mol
InChI Key: BEQQSKJCJFDMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the substituents: The 3-chloro-5-ethoxy-4-hydroxyphenyl group can be introduced through a substitution reaction, while the carboxylate group can be added via esterification.

    Final modifications: The compound is then subjected to further modifications to introduce the methyl and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its pharmacological properties make it a candidate for studying biological pathways and mechanisms.

    Medicine: It may have potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure and may have similar pharmacological properties.

    Phenyl-substituted diazepines: These compounds have similar substituents and may exhibit comparable chemical reactivity.

Uniqueness

Methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific combination of substituents, which may confer distinct pharmacological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H25ClN2O5

Molecular Weight

456.9 g/mol

IUPAC Name

methyl 6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C24H25ClN2O5/c1-4-32-18-11-13(10-14(25)22(18)28)21-20-17(26-15-7-5-6-8-16(15)27-21)9-12(2)19(23(20)29)24(30)31-3/h5-8,10-12,19,21,26-28H,4,9H2,1-3H3

InChI Key

BEQQSKJCJFDMOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.